3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Description
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine ring substituted with a cyclopropanecarbonyl group at the 4-position and a pyridin-4-yl moiety at the 6-position. This structure is optimized for interactions with kinase domains, particularly p38α mitogen-activated protein kinase (MAPK), a therapeutic target for neuroinflammatory and neurodegenerative diseases. The cyclopropanecarbonyl group enhances metabolic stability and modulates lipophilicity, while the pyridinyl-pyridazine core facilitates π-π stacking and hydrogen bonding in enzymatic pockets .
Properties
IUPAC Name |
cyclopropyl-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(14-1-2-14)22-11-9-21(10-12-22)16-4-3-15(19-20-16)13-5-7-18-8-6-13/h3-8,14H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHJEQHIZBQWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a chemical compound with potential therapeutic applications, particularly in the field of antimicrobial and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 246.31 g/mol. Its unique structure includes a cyclopropane moiety and piperazine ring, which contribute to its biological activity.
The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The mode of action involves:
- Inhibition of Bacterial Growth : The compound interferes with the normal functioning of Mycobacterium tuberculosis, leading to its growth inhibition.
- Biochemical Pathways : It disrupts essential metabolic pathways within the bacterium, which is crucial for its survival and replication.
Biological Activity
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effective inhibition against various strains of bacteria, particularly Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM.
- Anticancer Potential : Research indicates that derivatives of pyridazine compounds, including this one, may inhibit tyrosine kinases such as c-Met, which are implicated in cancer progression .
Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Activity | Target | IC50 (μM) |
|---|---|---|---|
| Anti-tubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | |
| Tyrosine kinase inhibition | c-Met enzyme | Not specified | |
| Anticancer | Human cancer cell lines (MCF-7, K562) | Not specified |
Case Study 1: Anti-Tubercular Activity
In a study focusing on the anti-tubercular properties, the compound was tested against Mycobacterium tuberculosis H37Ra. The results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent for tuberculosis treatment.
Case Study 2: Tyrosine Kinase Inhibition
Another investigation evaluated the compound's ability to inhibit c-Met kinase activity. The results highlighted its potential as an anticancer agent due to its ability to interfere with signaling pathways critical for tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics suitable for drug development. Its molecular weight and structure indicate potential for good bioavailability.
Comparison with Similar Compounds
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
